3-(1,3-Benzodioxol-5-yl)-1-(2-chlorophenyl)prop-2-en-1-one
Description
3-(1,3-Benzodioxol-5-yl)-1-(2-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone bridge (C=O–C=C) linking a 1,3-benzodioxole (methylenedioxyphenyl) group and a 2-chlorophenyl substituent. Chalcones are α,β-unsaturated ketones with broad applications in medicinal chemistry and materials science due to their π-conjugated systems, which enable nonlinear optical (NLO) properties . The compound’s structure is defined by its E-configuration at the C=C bond, confirmed by crystallographic studies of analogous molecules . The 2-chlorophenyl substituent introduces steric and electronic effects that influence molecular packing and reactivity compared to other halogenated analogs.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-13-4-2-1-3-12(13)14(18)7-5-11-6-8-15-16(9-11)20-10-19-15/h1-9H,10H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANJWSZRSCGST-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164582 | |
| Record name | 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144017-78-7 | |
| Record name | 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144017-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(1,3-Benzodioxol-5-yl)-1-(2-chlorophenyl)prop-2-en-1-one, also known by its CAS number 144017-78-7, is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H11ClO3. The compound features a benzodioxole moiety which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity.
Mechanism of Action:
The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells.
Case Study:
A notable study published in Cancer Letters reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis induction, respectively .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.
Mechanism of Action:
It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is believed to occur through the suppression of NF-kB signaling pathways.
Research Findings:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the levels of inflammatory markers compared to untreated controls .
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies suggest moderate bioavailability with a half-life suitable for therapeutic applications. Further research is necessary to fully elucidate its pharmacokinetic properties.
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation regarding its toxicity. In animal models, high doses have led to adverse effects such as hepatotoxicity and gastrointestinal disturbances.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds structurally related to 3-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)prop-2-en-1-one. For instance:
- Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells through the modulation of various signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Preliminary studies suggest:
- Inhibition of Growth : It may inhibit the growth of Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.
Applications in Material Science
The unique structural characteristics of this compound lend themselves to applications in material science:
Organic Electronics
Due to its electronic properties, this compound can be explored for use in organic electronic devices such as:
- Organic Photovoltaics (OPVs) : Its ability to absorb light and generate charge carriers makes it suitable for incorporation into OPV materials.
Polymer Chemistry
The compound can also serve as a monomer or additive in polymer synthesis:
- Enhancement of Material Properties : Incorporating this compound into polymers can enhance thermal stability and mechanical properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various benzodioxole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Properties
Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Chalcones with benzodioxole and halogenated aryl groups exhibit distinct structural features depending on substituent position and halogen type. Key comparisons include:
- This contrasts with 4-chlorophenyl derivatives, which exhibit near-planar benzodioxole-propenone systems . Halogen Type: Bromine (in 3-bromo derivatives) engages in stronger halogen bonding (Br⋯O/S) compared to chlorine, altering crystal packing and thermal stability .
Physicochemical and Functional Properties
- Nonlinear Optical (NLO) Potential: Chalcones with extended π-conjugation (e.g., thiophene derivatives) show enhanced NLO activity due to electron delocalization. The 2-chlorophenyl group’s electron-withdrawing nature may further polarize the π-system, improving hyperpolarizability .
Intermolecular Interactions
Q & A
Q. What are the optimal synthetic routes for preparing 3-(1,3-Benzodioxol-5-yl)-1-(2-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be refined to improve yield?
The compound can be synthesized via Claisen-Schmidt condensation between 2-chloroacetophenone and 1,3-benzodioxole-5-carbaldehyde. A typical method involves mixing equimolar reactants in methanol under alkaline conditions (e.g., 10% KOH) at 278 K, followed by slow warming to room temperature. Recrystallization from acetone or methanol yields pure product . Key variables affecting yield include stoichiometric ratios, reaction temperature, and base concentration. For analogs, yields of ~90% have been reported under optimized conditions .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example, analogs like (2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one show planar enone fragments (C=O and C=C bonds) with dihedral angles of 12.5° between aromatic rings, resolved at 291 K using a Bruker SMART APEXII CCD diffractometer .
- Spectroscopy : UV-Vis (to confirm conjugation), FTIR (C=O stretch ~1650 cm⁻¹), and NMR (¹H and ¹³C for substituent effects on aromatic protons) are essential.
Q. How does the presence of the 1,3-benzodioxole group influence the compound’s electronic properties?
The 1,3-benzodioxole moiety acts as an electron-donating group due to its methylenedioxy bridge, stabilizing the conjugated enone system. This enhances π-electron delocalization, as observed in analogs where the benzodioxole ring is coplanar with the enone fragment (r.m.s. deviation ≤0.003 Å) . Such effects can be quantified via density functional theory (DFT) calculations to map charge distribution.
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 2-chlorophenyl vs. 3-bromo-thienyl) alter molecular packing and intermolecular interactions?
Substituents significantly impact crystal packing. For example, in (2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one, steric repulsion between bromine and adjacent hydrogen atoms (H···Br = 2.75 Å) distorts bond angles (C4–C3–Br1 = 127.0°) . Weak C–H···O interactions (2.6–3.0 Å) form layered sheets, suggesting similar halogen-dependent packing for the 2-chlorophenyl analog.
Q. What methodologies resolve contradictions in reported dihedral angles for structurally similar enones?
Discrepancies arise from substituent-induced torsional strain. For instance, dihedral angles between the enone fragment and aromatic rings range from 5.3° to 12.5° in bromo-thienyl analogs . To reconcile such data, employ high-resolution SCXRD (R factor ≤0.05) and compare with computational models (e.g., molecular mechanics simulations).
Q. How can computational chemistry predict the compound’s nonlinear optical (NLO) properties?
DFT studies on analogs reveal that extended conjugation and electron donor-acceptor groups enhance NLO activity. For example, hyperpolarizability (β) calculations for thienyl-enone derivatives show β values >100 × 10⁻³⁰ esu, driven by charge transfer between benzodioxole and electron-withdrawing groups . Apply similar methods using software like Gaussian or ORCA to model the 2-chlorophenyl derivative.
Data Contradictions and Validation
Q. Why do reported melting points vary for structurally similar compounds, and how can experimental protocols ensure reproducibility?
Melting points (e.g., 419–421 K for a bromo-thienyl analog ) depend on crystallinity and purity. Use controlled recrystallization solvents (e.g., methanol vs. acetone) and differential scanning calorimetry (DSC) to standardize thermal data. Purity should be confirmed via HPLC (≥95% by area normalization).
Methodological Recommendations
- Synthesis : Optimize Claisen-Schmidt condensation using a 1:1 molar ratio, 278 K initial cooling, and methanol as solvent .
- Characterization : Combine SCXRD (for geometry) with time-dependent DFT (for electronic transitions).
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) and apply Hirshfeld surface analysis to quantify intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
